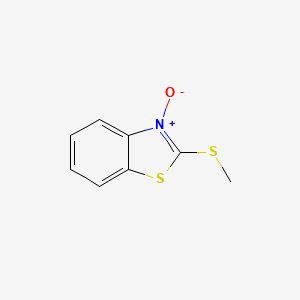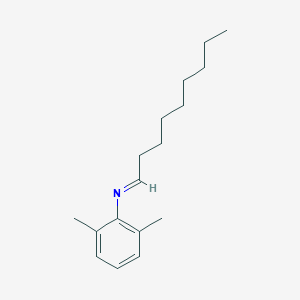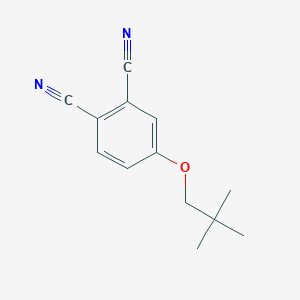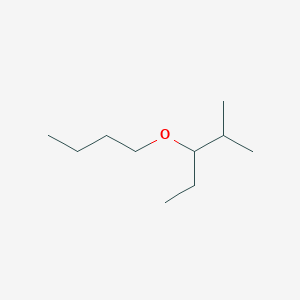
3-Butoxy-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2-methylpentane is an organic compound with the molecular formula C10H22O It is a branched alkane with a butoxy group attached to the third carbon and a methyl group attached to the second carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-methylpentane can be achieved through several methods. One common approach involves the alkylation of 2-methylpentane with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methyl groups with other functional groups using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the butoxy or methyl groups.
Scientific Research Applications
3-Butoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 3-Butoxy-2-methylpentane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentane: A structural isomer with a different arrangement of the butoxy group.
3-Butoxy-2-methylhexane: A homologous compound with an additional carbon in the main chain.
2-Butoxy-3-methylpentane: An isomer with the butoxy and methyl groups attached to different carbon atoms.
Uniqueness
3-Butoxy-2-methylpentane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its branched structure and functional groups make it suitable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90054-77-6 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-butoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O/c1-5-7-8-11-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XUKUYJDMRRXSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


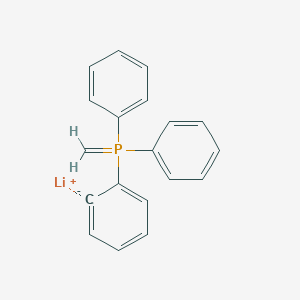
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)



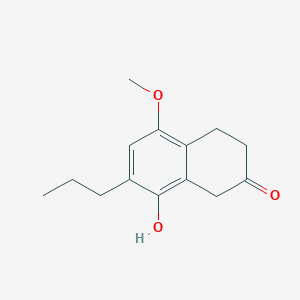
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
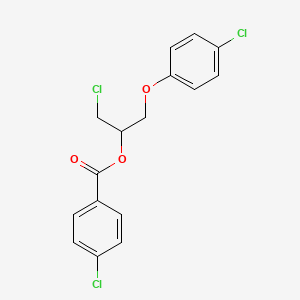
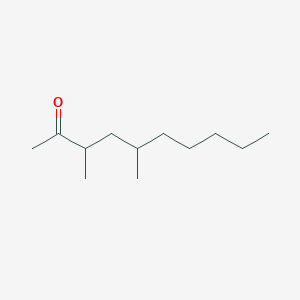
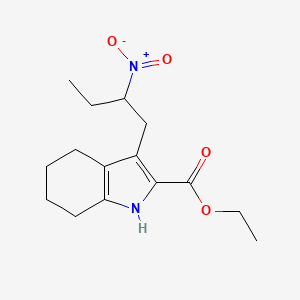
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
